molecular formula C11H16N2O2 B2835669 N-tert-butyl-6-methoxypyridine-2-carboxamide CAS No. 197007-86-6

N-tert-butyl-6-methoxypyridine-2-carboxamide

Cat. No.: B2835669
CAS No.: 197007-86-6
M. Wt: 208.261
InChI Key: ICPWUTNDHCGTHH-UHFFFAOYSA-N
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Description

N-tert-butyl-6-methoxypyridine-2-carboxamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-6-methoxypyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-6-chloropyridine-2-carboxamide
  • N-tert-butyl-6-hydroxypyridine-2-carboxamide
  • N-tert-butyl-6-aminopyridine-2-carboxamide

Uniqueness

N-tert-butyl-6-methoxypyridine-2-carboxamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

N-tert-butyl-6-methoxypyridine-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of tert-butyl amine with 6-methoxypyridine-2-carboxylic acid. The process can be optimized for yield and purity through various methods, including solvent selection and temperature control during the reaction.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established treatments like isoniazid. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring and the carboxamide group significantly influence the biological activity of the compound. For example, variations in substituents on the nitrogen atom or alterations in the methoxy group can enhance or diminish its efficacy against specific pathogens or cancer cells. Understanding these relationships is crucial for optimizing lead compounds for therapeutic applications.

Case Studies

  • Antitubercular Activity : A study involving this compound showed promising results against multidrug-resistant strains of M. tuberculosis. The compound was evaluated in both in vitro and in vivo models, demonstrating bactericidal activity and favorable pharmacokinetic properties .
  • Cancer Cell Line Studies : In a comparative study assessing various pyridine derivatives, this compound exhibited superior cytotoxicity against HCT116 cells compared to other compounds in its class. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50/MIC Reference
AntimicrobialMycobacterium tuberculosis0.1 - 0.19 μM
AnticancerMCF-745 nM
AnticancerHCT11648 nM

Properties

IUPAC Name

N-tert-butyl-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-10(14)8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWUTNDHCGTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (18.25 mmole) was added dropwise to a cooled solution of 6-bromo-2-methoxypyridine (3.12 g, 16.6 mmole, prepared from 2,6-dibromopyridine (Aldrich) according to Comins and Killpack, J. Org. Chem., 55:69-73 (1990)) in 40 mL of THF at -78° C., the resulting orange solution was stirred for 20 minutes at -78° C., and t-butylisocyanate (26.3 mmole) was added with a syringe. The mixture was stirred for 30 minutes at -78° C., warmed to room temperature, then saturated NH4Cl (20 mL) was added. The layers were separated, and the aqueous layer was extracted with methylene chloride (2×20 mL). The combined organic layers were dried over MgSO4 and concentrated, and the residue was chromatographed on silica gel, eluting with 10% to 25% ethyl acetate in hexane, to provide 2.93 g of the title compound as an oil. MS: 209 (M+H)+ ; 1H NMR (CDCl3) δ: 7.85-7.68 (m, 3H), 6.87 (d, J=8 Hz, 1H), 3.96 (s, 3H), 1.49 (s, 9H).
Quantity
18.25 mmol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
26.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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